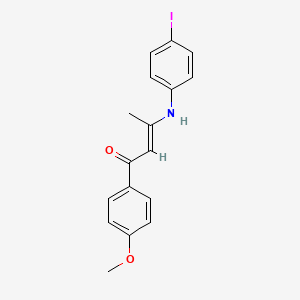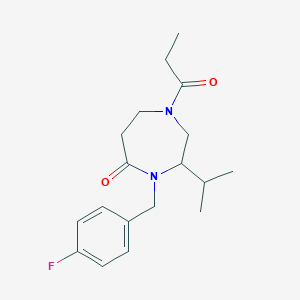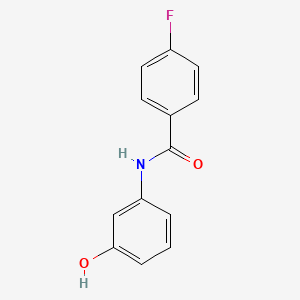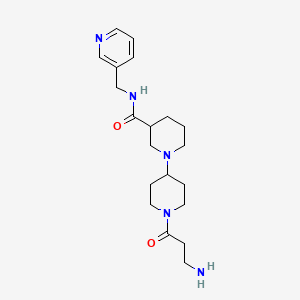![molecular formula C13H10FN3S2 B5360320 5-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)
5-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C13H10FN3S2 and a molecular weight of 291.37 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves several steps. One common method includes the reaction of 4-fluoro-1-naphthylmethyl chloride with thiourea to form the intermediate 4-fluoro-1-naphthylmethylthiourea. This intermediate is then cyclized with phosphorus oxychloride to yield the desired thiadiazole compound . The reaction conditions typically involve heating and the use of solvents such as ethanol or acetonitrile.
Chemical Reactions Analysis
5-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new thiadiazole derivatives.
Scientific Research Applications
5-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in cell division and DNA replication, leading to the suppression of cancer cell growth . Additionally, its antimicrobial properties are attributed to its ability to disrupt the cell membrane and inhibit essential metabolic processes in microorganisms .
Comparison with Similar Compounds
5-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine can be compared with other similar compounds such as:
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide: This compound also exhibits antimicrobial properties and is used in the development of new antibiotics.
N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: Known for its antifungal activity, this compound is used in the treatment of fungal infections.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
5-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3S2/c14-11-6-5-8(9-3-1-2-4-10(9)11)7-18-13-17-16-12(15)19-13/h1-6H,7H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGQHBYYMBWRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5360240.png)


![N-(3,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5360272.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B5360286.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5360293.png)
![4-{3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B5360318.png)
![3-methyl-7-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5360324.png)


![prop-2-enyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate](/img/structure/B5360346.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5360348.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B5360355.png)

